Methadone hydrochloride

Descripción general

Descripción

El clorhidrato de metadona es un analgésico opioide sintético que se utiliza principalmente para el manejo del dolor intenso y el tratamiento de la adicción a los opioides. Es conocido por su larga duración de acción y su perfil farmacocinético único, lo que lo convierte en una herramienta valiosa tanto en el manejo del dolor como en el tratamiento de la adicción .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El clorhidrato de metadona se sintetiza a través de una serie de reacciones químicas que comienzan con el difenilacetonitrilo y el dimetilamino-2-cloropropano. Los pasos clave incluyen la formación de un intermedio, el 4-dimetilamino-2,2-difenilbutironitrilo, que luego se hidroliza y reduce para formar metadona .

Métodos de producción industrial

En entornos industriales, el clorhidrato de metadona se produce utilizando métodos de cromatografía líquida de alta resolución (HPLC) para garantizar la pureza y la estabilidad. El proceso implica el uso de conservantes como el metilhidroxibenzoato y el propilhidroxibenzoato para mejorar la vida útil del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

El clorhidrato de metadona sufre diversas reacciones químicas, que incluyen:

Oxidación: La metadona se puede oxidar para formar metadol y otros metabolitos.

Reducción: El grupo nitrilo en el intermedio se puede reducir para formar el compuesto final de metadona.

Sustitución: La metadona puede sufrir reacciones de sustitución, particularmente en el grupo dimetilamino.

Reactivos y condiciones comunes

Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes reductores: Hidruro de aluminio y litio, borohidruro de sodio.

Solventes: Acetonitrilo, etanol.

Productos principales

Los principales productos formados a partir de estas reacciones incluyen metadol y otros metabolitos menores que son farmacológicamente activos .

Aplicaciones Científicas De Investigación

Pain Management

Overview

Methadone is utilized as an analgesic for managing moderate to severe pain, particularly when other treatments are ineffective. Its unique pharmacological properties allow it to be effective in various pain syndromes, including cancer pain and neuropathic pain.

Mechanism of Action

Methadone acts primarily as a full μ-opioid receptor agonist while also exhibiting NMDA receptor antagonist properties. This dual action helps in dampening excitatory pain pathways, making it particularly useful for patients who have developed tolerance to other opioids .

Pharmacokinetics

- Bioavailability : Methadone has high oral bioavailability (approximately 86%) and can be administered rectally, which shows comparable bioavailability (around 76%) but with faster absorption .

- Duration of Action : Methadone's analgesic effects can last over 10 hours, making it suitable for chronic pain management .

Case Study: Rectal Administration in Cancer Patients

A study involving cancer patients demonstrated that rectal administration of methadone provided significant pain relief within 30 minutes and maintained efficacy for up to eight hours without notable side effects. This route of administration is particularly beneficial for patients unable to tolerate oral or intravenous opioids .

Treatment of Opioid Use Disorder (OUD)

Overview

Methadone is a cornerstone in medication-assisted treatment (MAT) for OUD. It helps reduce withdrawal symptoms and cravings associated with opioid addiction.

FDA Approval and Guidelines

The FDA has approved methadone for detoxification and maintenance therapy in individuals with OUD. It is administered under strict regulations to ensure safety and efficacy .

Efficacy Studies

Research indicates that methadone maintenance therapy significantly reduces illicit opioid use and improves retention in treatment programs. A systematic review showed that patients receiving methadone maintenance therapy had better outcomes compared to those receiving no treatment or non-opioid alternatives .

Off-Label Uses

Neonatal Abstinence Syndrome (NAS)

Although not FDA-approved for this indication, methadone is sometimes used off-label to treat NAS in newborns exposed to opioids during pregnancy. Its long half-life allows for stable dosing, which can help manage withdrawal symptoms effectively .

Comparative Cost-Effectiveness

Methadone is significantly less expensive than many proprietary sustained-release opioids, making it an economically favorable option for both healthcare systems and patients requiring long-term opioid therapy .

Data Summary Table

| Application | Indication | Route of Administration | Bioavailability (%) | Duration of Action |

|---|---|---|---|---|

| Pain Management | Moderate to Severe Pain | Oral / Rectal | Oral: 86% / Rectal: 76% | >10 hours |

| Opioid Use Disorder | Detoxification / Maintenance | Oral | N/A | N/A |

| Neonatal Abstinence Syndrome | Withdrawal Management | Oral | N/A | N/A |

Mecanismo De Acción

El clorhidrato de metadona ejerce sus efectos principalmente a través del agonismo en el receptor µ-opioide. Imita los efectos naturales de los opioides endógenos como las endorfinas y las encefalinas, lo que lleva a la analgesia y la supresión de los síntomas de abstinencia de los opioides. Además, la metadona actúa como un antagonista en el receptor N-metil-D-aspartato (NMDA), lo que contribuye a su eficacia en el tratamiento del dolor neuropático y la reducción de la tolerancia a los opioides .

Comparación Con Compuestos Similares

Compuestos similares

- Morfina

- Hidromorfona

- Oxicodona

- Fentanilo

Singularidad

El clorhidrato de metadona es único debido a su larga vida media y su doble mecanismo de acción, que incluye tanto el agonismo del receptor µ-opioide como el antagonismo del receptor NMDA. Esta acción dual lo hace particularmente eficaz en el manejo del dolor crónico y la adicción a los opioides, con un menor riesgo de toxicidad neuropsiquiátrica en comparación con otros opioides .

Actividad Biológica

Methadone hydrochloride is a synthetic opioid analgesic widely used for pain management and in the treatment of opioid use disorder. Its unique pharmacological properties make it an important compound in both clinical and research settings. This article explores the biological activity of methadone, including its mechanisms of action, pharmacokinetics, therapeutic applications, and case studies highlighting its clinical efficacy and safety.

Methadone primarily functions as a full μ-opioid receptor (MOR) agonist , which contributes to its analgesic effects. Additionally, it acts as an N-methyl-D-aspartate (NMDA) receptor antagonist , which may play a role in its ability to reduce opioid tolerance and dependence. Methadone's interaction with other receptors, such as the delta-opioid receptor, further complicates its pharmacological profile and may contribute to its unique therapeutic effects compared to traditional opioids like morphine .

Pharmacokinetics

Methadone is characterized by:

- High oral bioavailability : Ranges from 40% to 99%, with an average of about 80% .

- Long half-life : Estimates vary widely from 15 to 207 hours, with typical values around 24 hours .

- Extensive metabolism : Primarily via cytochrome P450 enzymes (CYP3A4, CYP2B6), leading to the formation of inactive metabolites such as EDDP (2-ethyl-1,5-dimethyl-3,3-diphenylpyrrolidine) .

The variability in metabolism due to genetic polymorphisms in these enzymes can significantly affect individual responses to methadone therapy, influencing both efficacy and risk of side effects .

Clinical Applications

Methadone is employed in various clinical contexts:

- Pain Management : Effective for chronic pain relief due to its long duration of action.

- Opioid Dependence Treatment : Used in medication-assisted treatment (MAT) programs to help reduce withdrawal symptoms and cravings in patients with opioid use disorder.

Case Studies

-

Moderate vs. High-Dose Methadone :

A randomized controlled trial compared moderate (40–50 mg) and high doses (80–100 mg) of methadone in treating opioid dependence. Results indicated that while both dosages were effective, the high-dose group showed a greater reduction in opioid-positive urinalysis results (61.9% vs. 53.0%, p=.047) without significant differences in treatment retention . -

Interim Methadone Treatment :

Another study assessed interim methadone treatment's impact on heroin use among patients awaiting standard treatment enrollment. Participants receiving interim treatment reported significantly fewer days of heroin use and higher rates of entering standard MAT compared to a wait-list control group (75.9% vs. 20.8%, p<.001) .

Safety Profile

Methadone's safety profile is influenced by its pharmacokinetics and potential for drug interactions. Notably:

- Respiratory Depression : Elevated levels of methadone can increase the risk of respiratory depression, particularly in individuals with CYP2B6 polymorphisms that impair metabolism .

- Cardiac Arrhythmias : Prolonged QTc intervals have been associated with higher doses of methadone, necessitating careful monitoring during treatment .

Comparative Efficacy

The following table summarizes key findings from research studies comparing methadone's efficacy against other opioids:

Propiedades

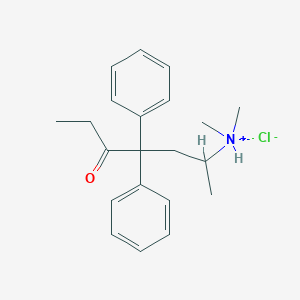

IUPAC Name |

6-(dimethylamino)-4,4-diphenylheptan-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO.ClH/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17H,5,16H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJQXCDYVZAHXNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

76-99-3 (Parent) | |

| Record name | Methadone hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001095905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2020501 | |

| Record name | Methadone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1095-90-5, 125-56-4 | |

| Record name | Methadone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1095-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methadone hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001095905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methadone hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19600 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methadone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methadone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.855 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methadone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHADONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/229809935B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.